Cas no 127199-44-4 (tert-butyl N-[(7R)-5-azaspiro[2.4]heptan-7-yl]carbamate)
tert-butyl N-[(7R)-5-azaspiro[2.4]heptan-7-yl]carbamate Chemical and Physical Properties
Names and Identifiers
-
- (R)-tert-Butyl 5-azaspiro[2.4]heptan-7-ylcarbamate
- Carbamic acid, (7R)-5-azaspiro[2.4]hept-7-yl-, 1,1-dimethylethyl ester (9CI)
- tert-butyl N-[(7R)-5-azaspiro[2.4]heptan-7-yl]carbamate
- (R)-7-tert-Butoxycarbonylamino-5-azaspiro[2.4]heptane
- Sitafloxacin Impurity 13
- (R)-(5-Aza-spiro[2.4]hept-7-yl)-carbamic acid tert-butyl ester
- N-(7R)-5-Azaspiro[2.4]hept-7-yl-carbamic acid 1,1-dimethylethyl ester
- (R)-7-(BOC-AMINO)-5-AZASPIRO[2.4]HEPTANE
- PubChem11455
- CGEBPOMWRHSMLI-QMMMGPOBSA-N
- FD6059
- RP26688
- LS30007
- CM10022
- PB19151
- FCH3
- Carbamic acid, N-(7R)-5-azaspiro[2.4]hept-7-yl-, 1,1-dimethylethyl ester
- AKOS015898045
- tert-Butyl (7R)-5-azaspiro[2.4]heptan-7-ylcarbamate
- AKOS015995008
- AMY5824
- AC-31191
- SCHEMBL12276525
- DS-15111
- DTXSID50435666
- CFA19944
- CS-W021148
- MFCD11519122
- tert-Butyl (R)-(5-azaspiro[2.4]heptan-7-yl)carbamate
- 127199-44-4
- Carbamic acid,(7R)-5-azaspiro[2.4]hept-7-yl-,1,1-dimethylethyl ester(9ci)
-
- MDL: MFCD11519122
- Inchi: 1S/C11H20N2O2/c1-10(2,3)15-9(14)13-8-6-12-7-11(8)4-5-11/h8,12H,4-7H2,1-3H3,(H,13,14)/t8-/m0/s1
- InChI Key: CGEBPOMWRHSMLI-QMMMGPOBSA-N
- SMILES: O(C(C)(C)C)C(N[C@H]1CNCC21CC2)=O
Computed Properties
- Exact Mass: 212.15200
- Monoisotopic Mass: 212.152477885g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 15
- Rotatable Bond Count: 3
- Complexity: 266
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 50.4
- XLogP3: 0.9
Experimental Properties
- Color/Form: No data avaiable
- Density: 1.09±0.1 g/cm3 (20 ºC 760 Torr),
- Melting Point: No data available
- Boiling Point: 329°C at 760 mmHg
- Flash Point: 152.791 °C
- Solubility: Slightly soluble (20 g/l) (25 º C),
- PSA: 53.85000
- LogP: 1.79630
- Vapor Pressure: 0.0±0.7 mmHg at 25°C
tert-butyl N-[(7R)-5-azaspiro[2.4]heptan-7-yl]carbamate Security Information
- Signal Word:Warning
- Hazard Statement: H302-H315-H319-H335
- Warning Statement: P261-P305+P351+P338
- Safety Instruction: H303+H313+H333
- Storage Condition:Keep in dark place,Inert atmosphere,2-8°C
tert-butyl N-[(7R)-5-azaspiro[2.4]heptan-7-yl]carbamate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 75R0504-1g |
(R)-(5-Aza-spiro[2.4]hept-7-yl)-carbamic acid tert-butyl ester |
127199-44-4 | 97% | 1g |
2883.34CNY | 2021-05-07 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 75R0504-5g |
(R)-(5-Aza-spiro[2.4]hept-7-yl)-carbamic acid tert-butyl ester |
127199-44-4 | 97% | 5g |
10176.51CNY | 2021-05-07 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 75R0504-500mg |
(R)-(5-Aza-spiro[2.4]hept-7-yl)-carbamic acid tert-butyl ester |
127199-44-4 | 97% | 500mg |
1865.69CNY | 2021-05-07 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 75R0504-250mg |
(R)-(5-Aza-spiro[2.4]hept-7-yl)-carbamic acid tert-butyl ester |
127199-44-4 | 97% | 250mg |
1314.47CNY | 2021-05-07 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 75R0504-100mg |
(R)-(5-Aza-spiro[2.4]hept-7-yl)-carbamic acid tert-butyl ester |
127199-44-4 | 97% | 100mg |
1060.05CNY | 2021-05-07 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 75R0504-50mg |
(R)-(5-Aza-spiro[2.4]hept-7-yl)-carbamic acid tert-butyl ester |
127199-44-4 | 97% | 50mg |
932.85CNY | 2021-05-07 | |
| Alichem | A289000510-1g |
(R)-tert-Butyl 5-azaspiro[2.4]heptan-7-ylcarbamate |
127199-44-4 | 95% | 1g |
378.00 USD | 2021-06-15 | |
| Alichem | A289000510-5g |
(R)-tert-Butyl 5-azaspiro[2.4]heptan-7-ylcarbamate |
127199-44-4 | 95% | 5g |
1,305.60 USD | 2021-06-15 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-ZA404-50mg |
tert-butyl N-[(7R)-5-azaspiro[2.4]heptan-7-yl]carbamate |
127199-44-4 | 95+% | 50mg |
299.0CNY | 2021-08-04 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-ZA404-200mg |
tert-butyl N-[(7R)-5-azaspiro[2.4]heptan-7-yl]carbamate |
127199-44-4 | 95+% | 200mg |
627.0CNY | 2021-08-04 |
tert-butyl N-[(7R)-5-azaspiro[2.4]heptan-7-yl]carbamate Suppliers
tert-butyl N-[(7R)-5-azaspiro[2.4]heptan-7-yl]carbamate Related Literature
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Felix Witte,Philipp Rietsch,Nithiya Nirmalananthan-Budau,Florian Weigert,Jan P. Götze,Ute Resch-Genger,Siegfried Eigler,Beate Paulus Phys. Chem. Chem. Phys., 2021,23, 17521-17529
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Luke L. Lairson,Warren W. Wakarchuk Chem. Commun., 2007, 365-367
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Alvin Tanudjaja,Shinsuke Inagi,Fusao Kitamura,Toshikazu Takata,Ikuyoshi Tomita Dalton Trans., 2021,50, 3037-3043
Additional information on tert-butyl N-[(7R)-5-azaspiro[2.4]heptan-7-yl]carbamate
Comprehensive Overview of tert-butyl N-[(7R)-5-azaspiro[2.4]heptan-7-yl]carbamate (CAS No. 127199-44-4)
The compound tert-butyl N-[(7R)-5-azaspiro[2.4]heptan-7-yl]carbamate (CAS No. 127199-44-4) is a specialized carbamate derivative with significant applications in pharmaceutical and organic synthesis. Its unique spirocyclic structure and chiral center make it a valuable intermediate in the development of bioactive molecules. Researchers and industry professionals frequently search for this compound due to its role in drug discovery and medicinal chemistry, particularly in the design of protease inhibitors and central nervous system (CNS) therapeutics.
One of the key features of tert-butyl N-[(7R)-5-azaspiro[2.4]heptan-7-yl]carbamate is its stereospecificity, which is critical for achieving desired biological activity. The (7R)-configuration ensures high enantiomeric purity, a factor often emphasized in asymmetric synthesis. This aligns with current trends in green chemistry and sustainable synthesis, as reducing racemic mixtures minimizes waste and improves efficiency. Users searching for "chiral building blocks" or "spirocyclic compounds in drug design" will find this compound highly relevant.
The azaspiro[2.4]heptane core of this molecule is a privileged scaffold in modern pharmacology. Its rigid structure enhances target selectivity and metabolic stability, addressing common challenges in small-molecule drug development. Recent publications highlight its utility in GPCR-targeted therapies and neurodegenerative disease research, topics frequently queried in academic and industrial databases. The tert-butyloxycarbonyl (Boc) protecting group further adds versatility, enabling controlled deprotection for stepwise synthesis.
From a synthetic perspective, CAS No. 127199-44-4 is often explored in peptide coupling reactions and N-heterocycle functionalization. Its compatibility with microwave-assisted synthesis and flow chemistry techniques makes it a fit for high-throughput platforms. These methods are trending in AI-driven drug discovery, where speed and precision are paramount. Queries like "Boc-protected spiroamines" or "azaspiroheptane applications" reflect growing interest in this niche.
Quality control of tert-butyl N-[(7R)-5-azaspiro[2.4]heptan-7-yl]carbamate relies on advanced analytical techniques such as HPLC, NMR, and mass spectrometry. Purity thresholds (>98%) are crucial for reproducibility, a concern echoed in forums discussing "QC standards for pharmaceutical intermediates". Suppliers emphasizing cGMP compliance and batch-to-batch consistency rank higher in search results, underscoring the importance of reliable sourcing.
In summary, 127199-44-4 represents a convergence of structural innovation and practical utility in organic chemistry. Its relevance to fragment-based drug design and catalysis research ensures sustained visibility in scientific literature. By addressing search intent around "spirocyclic carbamates" and "chiral intermediates," this overview bridges technical depth with SEO-driven accessibility.
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